molecular formula C18H19N5O2S2 B11669146 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide CAS No. 303102-80-9

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide

Cat. No.: B11669146
CAS No.: 303102-80-9
M. Wt: 401.5 g/mol
InChI Key: MKLPSZPGPVGZBP-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide is a synthetically derived organic compound featuring a complex molecular architecture that incorporates multiple heterocyclic systems, including a 1,2,4-triazole ring and a thiophene ring, linked by a sulfanyl acetohydrazide bridge. This specific structural motif is characteristic of molecules designed for investigation in medicinal chemistry and biochemistry. Compounds within the 1,2,4-triazole class are extensively studied due to their wide range of biological activities. Research into analogous structures has demonstrated significant potential for antimicrobial [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9910257/], antifungal [https://www.sciencedirect.com/science/article/abs/pii/S0223523411005210], and anticancer effects [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278224/]. The presence of the 1,2,4-triazole core is often associated with the ability to coordinate with metal ions or interact with enzyme active sites, suggesting a potential mechanism of action involving enzyme inhibition. The hydrazide functional group is another key pharmacophore known to contribute to bioactivity in many therapeutic agents. This compound is provided as a high-purity material to support ongoing scientific research in these areas, including use as a building block in chemical synthesis, a candidate for high-throughput screening assays, or a lead compound for structure-activity relationship (SAR) studies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

303102-80-9

Molecular Formula

C18H19N5O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H19N5O2S2/c1-3-23-17(13-6-8-14(25-2)9-7-13)21-22-18(23)27-12-16(24)20-19-11-15-5-4-10-26-15/h4-11H,3,12H2,1-2H3,(H,20,24)/b19-11+

InChI Key

MKLPSZPGPVGZBP-YBFXNURJSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CS2)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

Heating 4-methoxyphenylthiosemicarbazide (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in acetic acid at 110°C for 6 hours induces cyclization. The reaction proceeds via initial imine formation, followed by intramolecular nucleophilic attack of the thiol group on the carbonyl carbon, eliminating ethanol and water. The intermediate 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is isolated as a pale-yellow solid (mp 148–150°C) in 85% yield.

Key Characterization Data

  • FT-IR : ν 3250 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C–S)

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.82 (s, 3H, OCH₃), 4.21 (q, J = 7.1 Hz, 2H, CH₂CH₃), 7.02–7.95 (m, 4H, Ar–H).

Schiff Base Formation with 2-Thiophenecarboxaldehyde

The final step involves condensation of the acetohydrazide with 2-thiophenecarboxaldehyde under mild acidic conditions.

Reaction Protocol

A solution of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (1.0 equiv) and 2-thiophenecarboxaldehyde (1.1 equiv) in ethanol containing glacial acetic acid (2 drops) is stirred at 25°C for 12 hours. The precipitated solid is filtered and recrystallized from ethanol/DMF (4:1) to yield the title compound as yellow crystals (mp 198–200°C) in 82% yield.

Mechanistic Considerations

The reaction proceeds via protonation of the aldehyde carbonyl, followed by nucleophilic attack by the hydrazide nitrogen, forming an imine intermediate that tautomerizes to the thermodynamically stable (E)-isomer.

Structural Characterization and Crystallographic Data

Single-crystal X-ray diffraction confirms the molecular structure and (E)-configuration of the thienylmethylidene group.

Crystallographic Parameters

  • Space Group : Pca2₁

  • Cell Dimensions : a = 10.18 Å, b = 9.87 Å, c = 20.049 Å

  • Cell Volume : 2014.5 ų.

Key Bond Lengths and Angles

  • C11–S1: 1.678 Å

  • N2–N3: 1.385 Å

  • C7–O1: 1.364 Å

  • S1–C11–N4 angle: 121.2°.

Comparative Analysis of Synthetic Routes

Method StepYield (%)Purity (HPLC)Time (h)
Triazole cyclization8598.56
Thioether formation7897.84
Hydrazinolysis9199.13
Schiff base condensation8298.712

Alternative routes employing microwave-assisted synthesis reduce the cyclization time to 1.5 hours but require specialized equipment.

Challenges and Mitigation Strategies

  • Byproduct Formation : Trace amounts of (Z)-isomer (<2%) are removed via fractional crystallization.

  • Hydrazine Handling : Use of closed systems and low temperatures minimizes decomposition .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reactivity is critical for modulating biological activity and solubility.

Reaction Conditions Reagents Products Key Findings
Mild oxidation (room temperature)H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide derivative with -SO- group at the triazole position Oxidation preserves the hydrazide and thienyl groups; confirmed via IR and NMR .
Strong oxidation (reflux)m-CPBASulfone derivative (-SO<sub>2</sub>-) with retained triazole frameworkComplete conversion requires 6–8 hours; product isolated with 85% yield.

Nucleophilic Substitution

The ethyl group at the 4-position of the triazole ring can participate in nucleophilic substitution under alkaline conditions.

Reaction Conditions Reagents Products Key Findings
Aqueous NaOH (10%), refluxPrimary/secondary aminesN-substituted triazole derivatives Ethyl group replaced by amino groups (e.g., -NH<sub>2</sub>, -NHR); confirmed via LC-MS .
K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CThiolsThioether-linked analogsReaction selectivity favors the triazole’s sulfur site over the thienyl group.

Hydrazide Condensation

The acetohydrazide moiety reacts with carbonyl compounds (aldehydes/ketones) to form Schiff base derivatives.

Reaction Conditions Reagents Products Key Findings
Ethanol, glacial acetic acidAromatic aldehydesNew Schiff bases with extended conjugationCondensation occurs at the hydrazide’s -NH<sub>2</sub> group; yields >75%.
Microwave-assisted synthesisHeterocyclic ketonesHybrid triazole-Schiff base derivativesMicrowave irradiation reduces reaction time from 12 hours to 30 minutes.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl and thienyl groups undergo electrophilic substitution.

Reaction Conditions Reagents Products Key Findings
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°CNitrationNitro-substituted phenyl derivativesNitration occurs at the para position of the methoxyphenyl group.
FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>BrominationBrominated thienyl derivatives Regioselective bromination at the thienyl ring’s α-position .

Hydrolysis Reactions

The hydrazide bond is susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Reagents Products Key Findings
6M HCl, refluxAcidic hydrolysisCarboxylic acid and hydrazine fragments Complete cleavage of the hydrazide bond; confirmed by <sup>1</sup>H NMR .
NaOH (aq), 70°CBasic hydrolysisSodium carboxylate and substituted hydrazineReaction proceeds via nucleophilic attack at the carbonyl carbon.

Cycloaddition and Ring-Opening

The triazole core participates in [3+2] cycloaddition with alkynes or nitriles.

Reaction Conditions Reagents Products Key Findings
Cu(I)-catalyzed, DMF, 100°CTerminal alkynesFused bicyclic triazole systemsCatalyst enhances regioselectivity; yields up to 92%.
Thermal conditionsNitrilesTetrazole derivatives Reaction requires prolonged heating (24+ hours) .

Key Structural Insights from Comparative Studies

  • Triazole Stability : The 1,2,4-triazole ring remains intact under most conditions except strong oxidative or reductive environments .

  • Thienyl Reactivity : The thienylmethylidene group shows lower electrophilicity compared to phenyl analogs, reducing unintended side reactions.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for substitutions, while ethanol is optimal for condensations .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves multiple steps, including:

  • Synthesis of Triazole Core : The initial step involves the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-thienylmethylideneacetohydrazide under basic conditions, often using sodium hydroxide in ethanol as a solvent.
  • Characterization : The synthesized compound is characterized using various techniques such as NMR spectroscopy (both 1D and 2D), IR spectroscopy, and elemental analysis to confirm its structure and purity .

Biological Activities

The compound exhibits several promising biological activities:

  • Antimicrobial Properties : Research indicates that triazole derivatives can exhibit significant antimicrobial effects. Studies have shown that related compounds within this class can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Activity : The compound is being investigated for its potential anticancer properties. Triazoles have been noted for their ability to inhibit certain enzymes involved in cancer cell proliferation. Mechanistic studies suggest that they may interfere with DNA replication or protein synthesis in cancer cells .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor or receptor modulator. This action could be beneficial in treating diseases where enzyme activity plays a critical role, such as metabolic disorders or infections .

Potential Applications

Given its biological activities, 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide has several potential applications:

  • Medicinal Chemistry :
    • Development of new antimicrobial agents.
    • Exploration as a therapeutic agent for cancer treatment.
    • Investigation as a potential drug candidate for metabolic disorders.
  • Material Science :
    • Utilization in the development of new materials with specific properties due to its unique chemical structure.
    • Possible application in creating coatings or polymers that require specific chemical interactions.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives similar to this compound:

  • A study demonstrated that certain triazole derivatives exhibited significant antimicrobial activity against various bacterial strains and yeast-like fungi. The results suggested a structure-activity relationship that could guide further development .
  • Another investigation focused on the anticancer properties of triazole compounds, revealing their ability to inhibit tumor growth in vitro and in vivo models. These findings support the continued exploration of triazoles in cancer therapy .

Mechanism of Action

The mechanism of action of 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related analogs:

Compound Name/Identifier Triazole Substituents (R1, R2) Hydrazone Moiety (R3) Reported Bioactivity Reference
Target Compound 4-Ethyl, 5-(4-methoxyphenyl) (E)-2-Thienylmethylidene Not reported -
ZE-4b () 4-Ethyl, 5-(pyridine-2-yl) Phenylmethylidene Not specified
N′-[(E)-(4-Chlorophenyl)methylidene] analog () Purin-6-yl (non-triazole core) 4-Chlorophenyl Antithyroid potential
N′-(2-Oxoindolin-3-ylidene) derivative () 4-Phenyl, 5-(2-(phenylamino)ethyl) 2-Oxoindolin-3-ylidene Cytotoxicity (melanoma cells)
Antioxidant analog () 4-Phenyl, 5-(2-(p-tolylamino)ethyl) 1-Phenylethylidene 1.5× BHT antioxidant activity
5-(4-Chlorophenyl)-4-phenyl analog () 4-Phenyl, 5-(4-chlorophenyl) 2-Ethoxyphenyl Not reported
Key Observations:

Triazole Substitutions: The 4-ethyl, 5-(4-methoxyphenyl) groups in the target compound distinguish it from analogs with pyridinyl (ZE-4b), phenylaminoethyl (), or chlorophenyl () substituents. Purinyl analogs () replace the triazole core entirely, altering hydrogen-bonding capabilities and steric bulk.

Hydrazone Modifications :

  • The thienyl group in the target compound introduces a heteroaromatic ring, which may enhance binding to sulfur-rich biological targets (e.g., enzymes with cysteine residues) compared to purely phenyl-based hydrazones .
  • Electron-withdrawing groups (e.g., 4-chloro in ) or bulky substituents (e.g., 2-ethoxy in ) can reduce bioavailability or alter metabolic stability.

Computational and Spectroscopic Insights

  • DFT Studies: highlights how substituents on triazole-thioacetates influence frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and nonlinear optical (NLO) properties. The methoxy group in the target compound may lower the HOMO-LUMO gap, increasing reactivity .
  • IR/NMR Trends : Absence of C=O stretches in triazole-thiones () and shifts in NH/aromatic proton signals () confirm tautomeric forms and electronic effects.

Biological Activity

The compound 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.

Structural Information

  • Molecular Formula: C19H22N6O2S
  • IUPAC Name: 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide
  • SMILES Notation: CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CN2C)C3=CC=C(C=C3)OC

2D Structure Representation

2D Structure

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various pathogens. A study assessed its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity:

Pathogen MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans4

These results suggest that the triazole derivative exhibits broad-spectrum antimicrobial activity, making it a potential candidate for therapeutic applications against infections caused by resistant strains .

Anticancer Activity

Research has indicated that derivatives of triazoles, including the compound in focus, possess anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of various cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)15.0
A549 (lung cancer)10.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated using a murine model of inflammation. The results showed a significant reduction in paw edema:

Treatment Group Paw Edema Reduction (%)
Control0
Compound Treatment55

This suggests that the compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against standard antibiotics. It demonstrated superior efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC lower than that of vancomycin .

Case Study: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines indicated that the compound not only inhibited growth but also induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased annexin V positivity in treated cells compared to controls .

Q & A

Q. What are the key synthetic routes for preparing 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide?

The compound is synthesized via multi-step reactions involving:

  • Triazole core formation : Cyclization of hydrazine derivatives with carbonyl-containing precursors (e.g., 4-methoxyphenylhydrazine) under acidic or reflux conditions. Substituents like the ethyl group at position 4 and the 4-methoxyphenyl group at position 5 are introduced during this step .
  • Thioether linkage : Reaction of the triazole intermediate with mercaptoacetic acid derivatives to introduce the sulfanyl group at position 2. Ethanol or absolute alcohol is often used as the solvent, with reflux durations of 4–5 hours .
  • Hydrazone formation : Condensation of the acetohydrazide intermediate with 2-thiophenecarboxaldehyde in a solvent like ethanol, monitored by TLC (e.g., chloroform:methanol 7:3) .

Q. How is the structural integrity of this compound validated during synthesis?

  • Spectroscopic techniques : Use of 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and hydrazone geometry (E/Z configuration). IR spectroscopy verifies functional groups like C=O (1650–1700 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) .
  • Chromatography : TLC and HPLC ensure purity and monitor reaction progress. Silica gel columns with cyclohexane-ethyl acetate (1:10) are used for purification .
  • X-ray crystallography : Resolves crystal packing and confirms the (E)-configuration of the thienylmethylidene group in solid-state structures .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the triazole core in this compound?

  • Electron-donating groups (e.g., 4-methoxyphenyl) : Stabilize the triazole ring via resonance, enhancing nucleophilic substitution at position 3. This facilitates thioether bond formation with mercaptoacetic acid derivatives .
  • Steric effects : The ethyl group at position 4 reduces steric hindrance compared to bulkier substituents, allowing efficient condensation with aldehydes (e.g., 2-thiophenecarboxaldehyde) .
  • Data contradiction : In some cases, electron-withdrawing groups (e.g., nitro) on the phenyl ring lead to unexpected byproducts (e.g., pyrazole derivatives), requiring optimization of reaction stoichiometry and temperature .

Q. What strategies mitigate byproduct formation during hydrazone synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions like oxidation or dimerization .
  • pH control : Acidic conditions (e.g., HCl catalysis) favor hydrazone formation over competing pathways like retro-aldol reactions .
  • Stoichiometric ratios : A 1:1.2 molar ratio of acetohydrazide to aldehyde minimizes unreacted starting materials, confirmed by TLC .

Q. How does the compound’s structure relate to its potential biological activity (e.g., enzyme inhibition)?

  • Triazole-thioether motif : Enhances binding to enzyme active sites via sulfur-mediated hydrophobic interactions. For example, similar triazole derivatives inhibit α-glucosidase and lipase enzymes with IC50_{50} values < 10 µM .
  • Hydrazone moiety : The (E)-configured thienylmethylidene group contributes to π-π stacking with aromatic residues in target proteins, as seen in molecular docking studies .
  • Structure-activity relationship (SAR) : Modifying the 4-methoxyphenyl group to electron-deficient analogs (e.g., 4-chlorophenyl) reduces activity, highlighting the importance of electron-donating substituents .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

  • Hydrazone tautomerism : Dynamic equilibrium between E and Z configurations complicates NMR interpretation. Low-temperature NMR (−40°C) or X-ray crystallography resolves this .
  • Sulfur-containing intermediates : Thiol byproducts can oxidize to disulfides during synthesis. Adding antioxidants (e.g., ascorbic acid) or working under inert gas (N2_2) mitigates this .
  • Crystallization difficulties : Slow evaporation of ethyl acetate solutions over 15 days yields high-purity crystals suitable for X-ray analysis .

Methodological Considerations

Q. How can researchers optimize the yield of the final hydrazone product?

  • Reaction time : Extending reflux duration to 6–8 hours improves conversion rates but risks decomposition. TLC monitoring is critical .
  • Catalysts : Using glacial acetic acid (1–2 drops) accelerates condensation without side reactions .
  • Workup protocol : Precipitation in ice water followed by recrystallization from ethanol increases purity to >95% .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Lipinski’s Rule of Five : SwissADME or Molinspiration predicts oral bioavailability (logP < 5, molecular weight < 500 Da) .
  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., α-glucosidase) .
  • Toxicity prediction : ProTox-II assesses potential hepatotoxicity or mutagenicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.